1-Benzyl-3-(3-methoxyphenyl)urea

説明

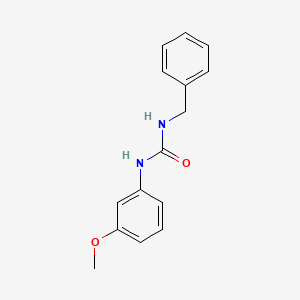

1-Benzyl-3-(3-methoxyphenyl)urea is a synthetic urea derivative with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . Its IUPAC name is N-[(3-methoxyphenyl)methyl]-N'-(phenylmethyl)urea, and it is registered under CAS number 1007825-60-6 . Structurally, it features a benzyl group attached to one urea nitrogen and a 3-methoxybenzyl group attached to the other (meta-substitution).

特性

IUPAC Name |

1-benzyl-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-19-14-9-5-8-13(10-14)17-15(18)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJZUDISYWISBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122020-37-5 | |

| Record name | 1-(M-ANISYL)-3-BENZYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-Benzyl-3-(3-methoxyphenyl)urea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 286.33 g/mol. The compound features a urea functional group, which is crucial for its biological activity. The methoxy group enhances its lipophilicity, potentially improving bioavailability and pharmacokinetics.

Structural Characteristics

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| This compound | CHNO | 286.33 g/mol | Urea, Methoxy |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves the inhibition of specific enzymes related to metabolism and signaling pathways in cells, particularly those involved in inflammation and oxidative stress responses .

Anticancer Activity

Recent studies have explored the potential of urea derivatives as multitarget inhibitors in cancer therapy. For instance, benzylethoxyaryl ureas have shown promising results in inhibiting VEGFR-2 and PD-L1 proteins, which are critical in tumor growth and immune evasion . The antiproliferative activity of these compounds has been evaluated on various tumor cell lines, demonstrating effective inhibition at micromolar concentrations.

Case Study: Antiproliferative Effects

In a study evaluating several urea derivatives, including those with methoxy substitutions, it was found that compounds bearing the 3-methoxyphenyl group displayed significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The IC values for these compounds were reported to be below 5 μM, indicating potent activity .

Enzyme Inhibition

This compound has been shown to inhibit enzymes involved in metabolic processes. For example, it can inhibit soluble epoxide hydrolase (sEH), leading to increased levels of signaling molecules like epoxyeicosatrienoic acids (EETs), which play important roles in inflammation and vascular biology .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of related urea compounds:

科学的研究の応用

1-Benzyl-3-(3-methoxyphenyl)urea (C15H16N2O2) is a urea derivative with a benzyl group and a methoxyphenyl group attached to the urea nitrogen atoms . It is also known by other names such as 1-(M-ANISYL)-3-BENZYLUREA and N-benzyl-N'-(3-methoxyphenyl)urea .

Properties

- Molecular Formula: C15H16N2O2

- Molecular Weight: The molecular weight can be calculated by summing the atomic weights of each element in the formula.

- SMILES Notation: COC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=C2

- InChI: InChI=1S/C15H16N2O2/c1-19-14-9-5-8-13(10-14)17-15(18)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17,18)

- InChIKey: MEJZUDISYWISBC-UHFFFAOYSA-N

Applications

While specific applications of this compound are not detailed in the provided search results, the search results provide information on related compounds and their applications, thus highlighting potential areas of interest for this urea derivative:

- Anticancer Agents: Urea scaffolds, including benzylethylenearyl ureas, have been studied for their antiproliferative activity against various cancer cell lines . Small molecules possessing urea moieties have been reported as anticancer agents, particularly VEGFR2 inhibitors .

- Enzyme Inhibition: N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea, a related compound, has been investigated for its potential as an enzyme inhibitor, interacting with molecular targets and modulating enzyme activity, suggesting potential therapeutic development against diseases like cancer and microbial infections.

- Corrosion Inhibition: 1-Benzyl-3-phenyl-2-thiourea, a thiourea derivative, has been studied as a steel corrosion inhibitor in hydrochloric acid solution .

- Building Block in Synthesis: N-Benzyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea can serve as a building block for synthesizing more complex organic molecules, allowing exploration of derivatives and applications in organic synthesis and medicinal chemistry.

Safety and Hazards

類似化合物との比較

Key Observations:

- Substituent Effects: The meta-methoxy group in this compound is electron-donating, which may influence hydrogen bonding and solubility compared to the para-methoxy isomer (BMU) . Benzoylurea derivatives (e.g., 4-ethylbenzoyl) replace the benzyl group with a carbonyl-containing moiety, altering electronic properties and binding affinity .

Synthetic Routes :

- BMU and related benzylureas are synthesized via coupling reactions using reagents like diisopropylethylamine (DIEA) in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Fluorophenyl derivatives are prepared via nucleophilic substitution or palladium-catalyzed cross-coupling, achieving high yields (>95%) .

Enzyme Inhibition Potential

- Soluble Epoxide Hydrolase (sEH) Inhibition :

- BMU (para-methoxy analogue) demonstrated moderate sEH inhibition in studies, suggesting that substituent position (meta vs. para) impacts enzyme binding .

- Fluorinated derivatives (e.g., 4-fluorophenyl) showed enhanced inhibitory activity compared to methoxy-substituted analogues, likely due to improved hydrophobic interactions .

Anticancer Research

- Hydroxyurea Derivatives :

- 1-Benzyl-3-benzoylurea derivatives (e.g., 4-ethylbenzoyl) were synthesized and evaluated for anticancer activity, with structural optimization focusing on substituent bulk and electronic effects .

Q & A

Q. How can researchers optimize the synthetic yield of 1-Benzyl-3-(3-methoxyphenyl)urea?

Methodology :

- Reagents and Conditions : Use benzyl isocyanate and 3-methoxybenzylamine in dichloromethane (DCM) with triethylamine (TEA) as a base. Stir the reaction at room temperature for 12–24 hours to ensure complete conversion .

- Workup : Evaporate the solvent under reduced pressure. Recrystallize the crude product using acetone or acetonitrile to enhance purity. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

- Yield Optimization : Adjust stoichiometry (1:1 molar ratio of isocyanate to amine) and ensure anhydrous conditions to minimize side reactions.

Q. What analytical techniques are recommended for characterizing this compound?

Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR (e.g., 800 MHz for ¹H) in DMSO-d₆ or CDCl₃ to confirm the urea backbone and aromatic substituents. Key signals include NH protons at δ 6.5–7.5 ppm and methoxy groups at δ ~3.8 ppm .

- IR Spectroscopy : Identify urea C=O stretches (~1625 cm⁻¹) and N-H stretches (~3300–3349 cm⁻¹) .

- HPLC-UV : Assess purity (>99%) using a C18 column with a mobile phase of acetonitrile/water (gradient elution) and UV detection at 254 nm .

Q. What purification strategies are effective for isolating this compound?

Methodology :

- Recrystallization : Use acetone or ethyl acetate/hexane mixtures to isolate high-purity crystals.

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10–50%) for challenging impurities.

- Solvent Selection : Avoid polar protic solvents (e.g., methanol) to prevent urea degradation .

Advanced Research Questions

Q. How can the mechanism of this compound as a soluble epoxide hydrolase (sEH) inhibitor be investigated?

Methodology :

- Enzyme Assays : Measure IC₅₀ values using recombinant sEH and fluorescent substrates (e.g., cyano-2-epoxyglycerol). Compare inhibition kinetics with known inhibitors .

- Molecular Docking : Use X-ray crystallography or computational models (e.g., AutoDock Vina) to study interactions between the urea moiety and sEH’s catalytic domain .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., halogens, methyl groups) to evaluate steric/electronic effects on binding affinity .

Q. How do researchers resolve contradictions in reported melting points for this compound?

Methodology :

- Standardization : Calibrate melting point apparatus using reference compounds (e.g., pure benzophenone, 48–49°C).

- Sample Preparation : Ensure consistent recrystallization solvents and drying conditions (e.g., vacuum desiccation).

- Comparative Analysis : Cross-reference synthetic routes—solvent traces or polymorphic forms may cause discrepancies. For example, acetone-recrystallized samples yield 108.6°C, while DCM-derived samples show lower ranges (101–107°C) .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodology :

- DFT Calculations : Use Gaussian or ORCA software to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to simulate experimental conditions.

- NMR Prediction : Compare computed chemical shifts (via GIAO method) with experimental data to validate models .

Q. How can researchers study the coordination chemistry of urea derivatives with transition metals?

Methodology :

- Complex Synthesis : React this compound with Cu(I) or Pd(II) salts in THF or DCM. Monitor ligand exchange via UV-Vis or NMR .

- X-ray Crystallography : Characterize metal-urea complexes to determine binding modes (e.g., κ²-N,O coordination).

- Catalytic Testing : Evaluate complexes in Ullmann or Suzuki-Miyaura couplings to assess catalytic activity .

Q. What strategies are employed to analyze substituent effects on urea-based inhibitor potency?

Methodology :

- Analog Synthesis : Introduce electron-withdrawing (e.g., -Cl, -F) or donating groups (e.g., -OCH₃) at the 3-methoxyphenyl position .

- Biological Screening : Test analogs in enzyme inhibition assays and correlate substituent properties (Hammett σ constants) with activity trends.

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and molar refractivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。